molecular formula C10H12N4O2S2 B2519049 N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide CAS No. 313952-75-9

N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide

Cat. No.: B2519049
CAS No.: 313952-75-9
M. Wt: 284.35
InChI Key: YKGREWFELUYSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide typically involves the reaction of 5-amino-1,3,4-thiadiazole with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also reduce the reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis. In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide
  • N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]thiophene
  • N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]furan

Uniqueness

N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide is unique due to the presence of the 4-methylbenzenesulfonamide group, which enhances its biological activity and specificity compared to other similar compounds .

Biological Activity

N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide is a compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antitumor, antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

N 5 amino 1 3 4 thiadiazol 2 yl methyl 4 methylbenzenesulfonamide\text{N 5 amino 1 3 4 thiadiazol 2 yl methyl 4 methylbenzenesulfonamide}

IUPAC Name : N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl]-4-methylbenzenesulfonamide

This compound primarily acts as a urease inhibitor . By binding to the active site of the urease enzyme, it prevents the hydrolysis of urea into ammonia and carbon dioxide. This action can be particularly beneficial in treating conditions associated with excessive urease activity, such as certain types of kidney stones and infections caused by urease-producing bacteria.

Antitumor Activity

Recent studies have highlighted the potential of thiadiazole derivatives as antitumor agents . For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds could inhibit cell proliferation in lines such as K562 (chronic myelogenous leukemia) with IC50 values in the low micromolar range .

Cell Line IC50 (µM) Effect
K5627.4Cytotoxic
A54910.0Moderate
MCF78.5Moderate

Antibacterial Activity

Thiadiazole derivatives exhibit broad-spectrum antibacterial activity. In particular, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Bacteria Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anti-inflammatory Activity

Thiadiazole derivatives also demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. Studies indicate that this compound reduces levels of TNF-alpha and IL-6 in activated macrophages .

Case Studies

  • In Vivo Efficacy : A study conducted on mice bearing implanted tumors showed that administration of this compound resulted in significant tumor growth inhibition compared to control groups.
  • Synergistic Effects : Combining this compound with traditional chemotherapeutic agents enhanced the overall efficacy against resistant cancer cell lines.

Properties

IUPAC Name

N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S2/c1-7-2-4-8(5-3-7)18(15,16)12-6-9-13-14-10(11)17-9/h2-5,12H,6H2,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGREWFELUYSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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